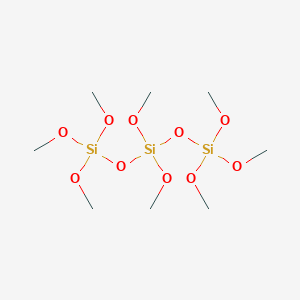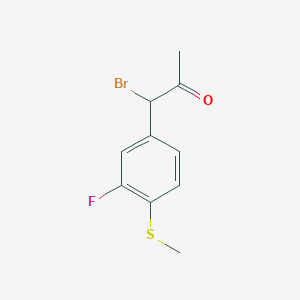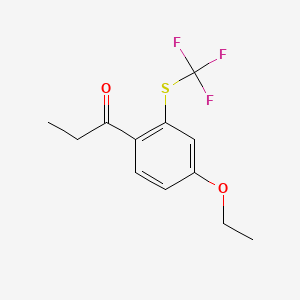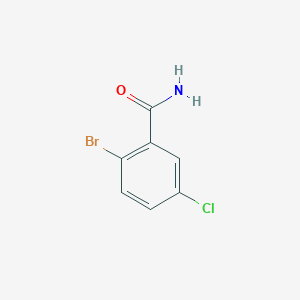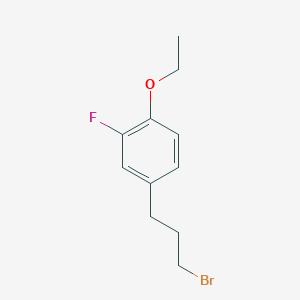
1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene is an organic compound characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene typically involves the bromination of 4-ethoxy-3-fluorobenzene followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include toluene and xylene, and the reaction may be facilitated by microwave irradiation to reduce reaction time .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ethoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can target the bromine substituent.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, and thioethers.
Elimination Products: Alkenes with varying degrees of substitution.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethoxy and fluorine groups influence the compound’s reactivity and stability. The molecular targets and pathways depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but contains a chlorine atom instead of an ethoxy group.
1-Bromo-3-phenylpropane: Contains a phenyl group instead of an ethoxy and fluorine substituent.
1-(3-Bromopropyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group
Uniqueness: 1-(3-Bromopropyl)-4-ethoxy-3-fluorobenzene is unique due to the combination of bromine, ethoxy, and fluorine substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specialized applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H14BrFO |
|---|---|
Molecular Weight |
261.13 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C11H14BrFO/c1-2-14-11-6-5-9(4-3-7-12)8-10(11)13/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
KEBBLAJQZRWLNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCCBr)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


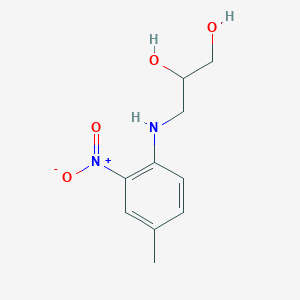
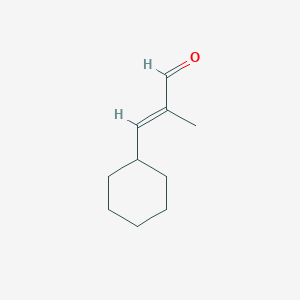

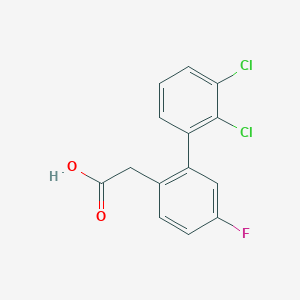
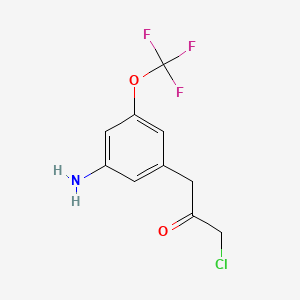
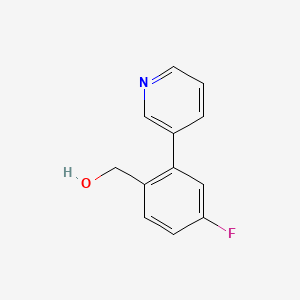
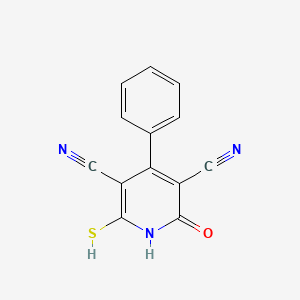
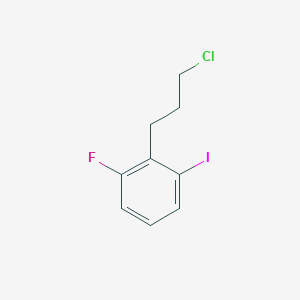
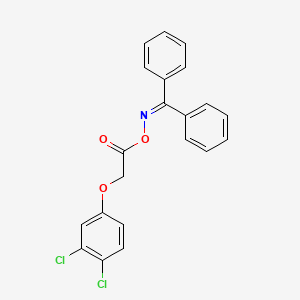
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
